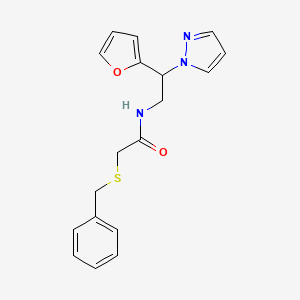

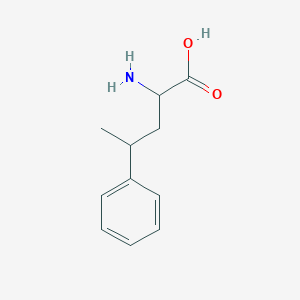

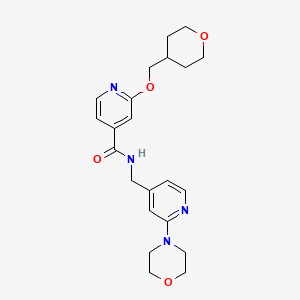

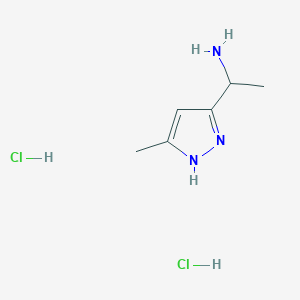

2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, as described in the first paper, involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents such as chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters. Additionally, the reaction of 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide with pyridinecarbaldehydes and 5-arylfurfural leads to the formation of 5-heterylidene derivatives. These synthetic pathways highlight the versatility of the core structure in forming various derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in the first paper includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring is fused to an acetamide moiety, which is a functional group consisting of a carbonyl group attached to an amine. The presence of the furan ring, a five-membered oxygen-containing heterocycle, adds to the complexity of the molecule and may contribute to its biological activity. The structural analysis of these compounds is crucial as it can influence the interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry and involve nucleophilic substitution and condensation reactions. The formation of the thiazolidine ring is likely through a cyclization reaction, which is a common strategy in the synthesis of heterocycles. The subsequent reactions to form the 5-heterylidene derivatives involve aldehyde components, indicating a Knoevenagel condensation type of reaction, which is a method for forming carbon-carbon double bonds .

Physical and Chemical Properties Analysis

While the first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the presence of multiple functional groups and heterocycles in the molecule. The acetamide group can engage in hydrogen bonding, which may affect solubility and melting points. The aromatic rings and heterocycles contribute to the molecule's planarity and rigidity, which can influence its ability to interact with biological targets and its overall stability .

Anticancer Activity

The compounds synthesized in the first paper were tested for their anticancer activity. The most potent and selective cytotoxic effects were observed in the 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines. This suggests that the structural features of these compounds are critical for their anticancer properties and warrant further investigation .

Bioactivity

The second paper describes the synthesis of novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides and their bioactivity. These compounds showed inhibition effects on selected bacteria and algae, with one particular derivative achieving the highest yield and demonstrating good bioactivity. This indicates that the synthesized compounds have potential as antimicrobial agents, and their structure-activity relationship is an important area of study .

Scientific Research Applications

Synthesis of Novel Compounds

Research on compounds similar to 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide often explores the synthesis of novel heterocyclic compounds incorporating elements like furan, pyrazole, and acetamide. These studies aim to develop new synthetic routes and methods for constructing complex molecules with potential biological activities. For example, novel Co(II) and Cu(II) coordination complexes have been constructed from pyrazole-acetamide derivatives, showcasing the effect of hydrogen bonding on self-assembly processes and highlighting their significant antioxidant activity (Chkirate et al., 2019).

Antimicrobial and Anticancer Activities

Several studies focus on the biological activities of compounds structurally related to 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide. These include evaluations of antimicrobial and anticancer potentials. For instance, new heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm (Fadda et al., 2017). Additionally, synthesis and antitumor activity assessments have been conducted on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, revealing promising inhibitory effects on different cell lines (Albratty et al., 2017).

Antioxidant Activity

The antioxidant potential is another area of interest in the study of compounds related to 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide. Research into coordination complexes constructed from pyrazole-acetamide derivatives, for example, has shown significant antioxidant activity, indicating the potential for these compounds in oxidative stress-related applications (Chkirate et al., 2019).

Synthesis and Biological Evaluation

Further exploration into the synthesis and biological evaluation of new compounds often leads to discovering potential antimicrobial, anticancer, and antioxidant agents. These studies aim to identify and optimize candidates with high efficacy and selectivity for various biological targets. For instance, the synthesis and evaluation of novel 2-pyrone derivatives have revealed crystal structures and computational studies supporting their potential biological applications (Sebhaoui et al., 2020).

properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)19-12-16(17-8-4-11-23-17)21-10-5-9-20-21/h1-11,16H,12-14H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYIJKIPVPJRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)